

2-Aminoacetophenone hydrochloride CAS number 5468-37-1

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Compound of Interest

Compound Name:	2-Aminoacetophenone hydrochloride
Cat. No.:	B045598

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An In-depth Technical Guide to **2-Aminoacetophenone Hydrochloride** (CAS 5468-37-1)

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-Aminoacetophenone hydrochloride** (CAS 5468-37-1), a pivotal chemical intermediate in the pharmaceutical and organic synthesis sectors. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, elucidating a robust synthesis protocol, outlining analytical methodologies, discussing key applications, and providing essential safety and handling information. The synthesis section provides a step-by-step methodology for the Delepine reaction, a classic and reliable method for its preparation. Furthermore, this guide explores the compound's significant role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably Ubenimex. Through a synthesis of technical data and practical insights, this whitepaper aims to be an authoritative resource for professionals working with this versatile building block.

Introduction and Compound Profile

2-Aminoacetophenone hydrochloride, also known by synonyms such as Phenacylamine hydrochloride and ω -Aminoacetophenone hydrochloride, is an organic salt that serves as a critical starting material and intermediate in a variety of synthetic pathways.^{[1][2][3]} Its

structure, featuring a primary amine and a ketone functional group on a benzene ring, makes it a versatile precursor for the construction of more complex molecules, particularly heterocyclic compounds.^[4] In the pharmaceutical industry, the purity and reliable sourcing of this compound are paramount, as it is a key intermediate in the synthesis of Ubenimex (also known as Bestatin), a potent aminopeptidase inhibitor used in cancer therapy.^[5] This guide will provide the foundational knowledge and practical methodologies required for the effective utilization of **2-Aminoacetophenone hydrochloride** in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **2-Aminoacetophenone hydrochloride** is essential for its proper handling, storage, and application in synthetic chemistry. The hydrochloride salt form significantly increases the polarity of the parent molecule, 2-aminoacetophenone, enhancing its solubility in polar solvents.^[6]

Table 1: Physicochemical Properties of **2-Aminoacetophenone Hydrochloride**

Property	Value	Reference(s)
CAS Number	5468-37-1	[7][8]
Molecular Formula	C ₈ H ₁₀ CINO	[2][7]
Molecular Weight	171.62 g/mol	[4][7]
Appearance	Off-white to light yellow or brown crystalline powder	[4][8]
Melting Point	194°C (decomposes)	[4][9][10]
Solubility	Slightly soluble in DMSO, Methanol, and Water.	[11]
Stability	Stable at room temperature in closed containers. Hygroscopic.	[1][11]
Storage	Recommended to be stored refrigerated (below 4°C/39°F) in a tightly closed container.	[1][12]

Synthesis via the Delepine Reaction

The Delepine reaction offers a reliable and well-established method for the synthesis of primary amines from alkyl halides. In the context of **2-Aminoacetophenone hydrochloride**, this process involves the reaction of α -bromoacetophenone with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed using hydrochloric acid to yield the final product.[4][10] This two-stage process is favored for its operational simplicity and generally high yields.

Rationale for Method Selection

The Delepine reaction is a strategic choice for this synthesis due to several factors. It avoids the over-alkylation issues often encountered in direct amination of alkyl halides. The use of hexamethylenetetramine as the amine source is advantageous as it is a solid, non-volatile reagent that is easy to handle. The subsequent acidic hydrolysis is typically clean and provides the desired primary amine directly as its hydrochloride salt, which often aids in purification by crystallization.

Experimental Protocol

This protocol is based on established literature procedures.[7][10][13]

Materials:

- α -Bromoacetophenone (phenacyl bromide)
- Hexamethylenetetramine
- Diethyl ether
- Ethanol
- Concentrated Hydrochloric Acid (HCl)

Stage 1: Formation of the Quaternary Ammonium Salt

- In a round-bottomed flask equipped with a magnetic stirrer, dissolve phenacyl bromide (1 mmol, 1 equivalent) in diethyl ether (13 mL).[7]

- To this stirred solution, add hexamethylenetetramine (1 mmol, 1 equivalent) in a single portion.[7]
- Stir the resulting mixture at room temperature (approx. 20°C) for 12 hours. The formation of a solid precipitate will be observed.[4]
- Filter the solid quaternary salt from the mixture.
- Wash the collected solid with diethyl ether (15 mL) to remove any unreacted starting materials.[7]
- Dry the salt under reduced pressure.

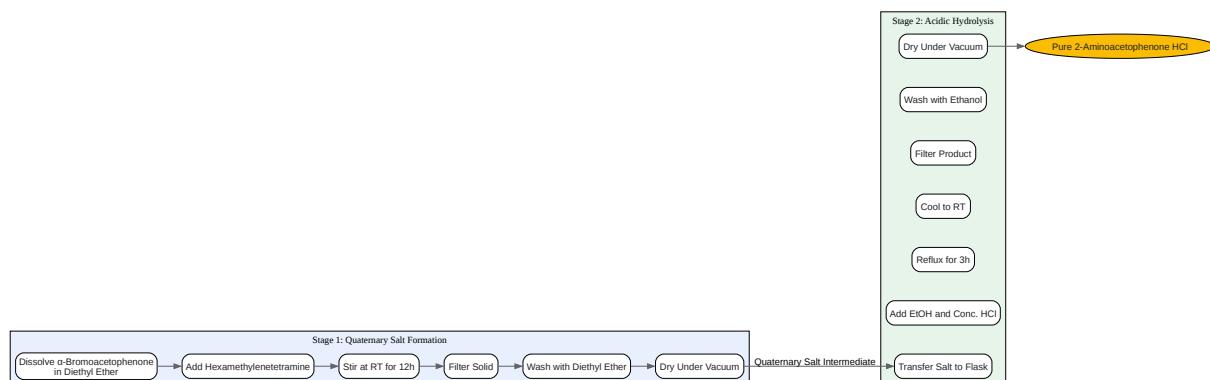
Stage 2: Hydrolysis to **2-Aminoacetophenone Hydrochloride**

- Transfer the dried quaternary salt to a two-necked round-bottomed flask fitted with a reflux condenser.[10]
- Add ethanol (22 mL) to the flask.[10]
- Carefully add concentrated HCl (0.6 mL).[10]
- Heat the mixture to reflux and maintain for 3 hours. A solid product will form during this time. [10]
- After the reflux period, allow the mixture to cool to room temperature.
- Filter the solid product.
- Wash the collected solid with ethanol (20 mL) to remove impurities.[10]
- Dry the final product, pure **2-Aminoacetophenone hydrochloride**, under vacuum.[10]

Table 2: Summary of Synthesis Reaction Parameters

Parameter	Value	Reference(s)
Reactants	α-Bromoacetophenone, Hexamethylenetetramine, Conc. HCl	[4]
Solvents	Diethyl ether, Ethanol	[4]
Stage 1 Temperature	Room Temperature (~20°C)	[4]
Stage 1 Duration	12 hours	[4]
Stage 2 Condition	Reflux	[4]
Stage 2 Duration	3 hours	[4]
Reported Yield	~97%	[4]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of 2-Aminoacetophenone HCl via the Delepine reaction.

Analytical Characterization

To ensure the identity and purity of synthesized or procured **2-Aminoacetophenone hydrochloride**, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is effective for the analysis of 2-Aminoacetophenone and its hydrochloride salt.^[13] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Typical HPLC Conditions:

- Column: A reverse-phase column, such as Newcrom R1, is suitable.^[14]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.^[14]
- Detection: UV detection is appropriate, given the chromophoric nature of the aromatic ketone.^[13]

The retention time and peak purity are used to identify and quantify the compound against a known standard. This method is scalable and can be adapted for preparative separation to isolate impurities.^[14]

Spectroscopic Data

While detailed spectroscopic data for the hydrochloride salt is compiled from various sources, analysis of the parent compound, 2'-Aminoacetophenone, provides foundational characterization.^[15] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation.^{[15][16]} For **2-Aminoacetophenone hydrochloride**, ¹H NMR is used to confirm the proton environments in the molecule.^[16]

Applications in Pharmaceutical Development

The primary and most significant application of **2-Aminoacetophenone hydrochloride** is as a key intermediate in the synthesis of pharmaceuticals.[5][17]

Synthesis of Ubenimex

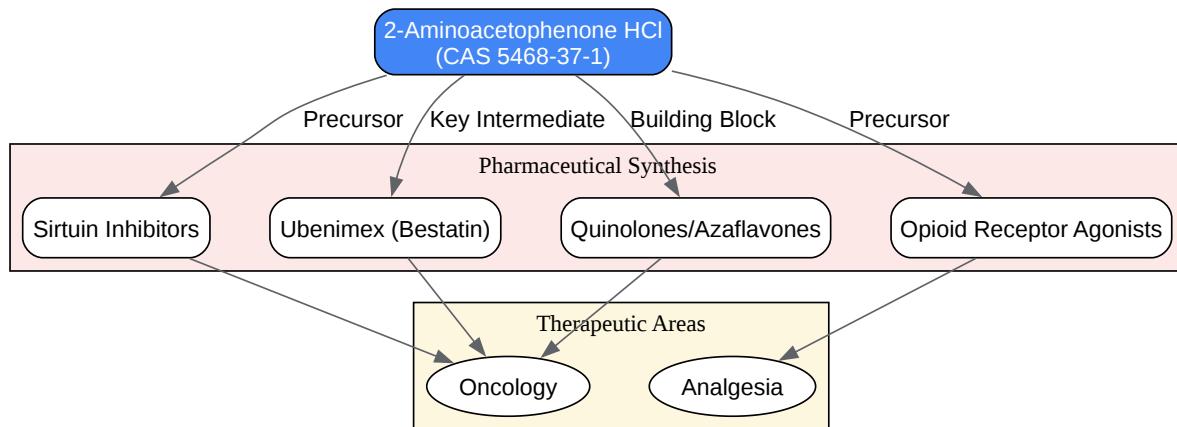
Ubenimex (Bestatin) is an important therapeutic agent used for treating certain types of cancer, including acute myelocytic leukemia.[5] It functions as a potent inhibitor of aminopeptidases. **2-Aminoacetophenone hydrochloride** is a critical building block in the multi-step synthesis of Ubenimex. The availability of high-purity **2-Aminoacetophenone hydrochloride** is therefore directly linked to the production and availability of this life-saving drug.[5]

Research in Medicinal Chemistry

Beyond Ubenimex, 2-Aminoacetophenone and its derivatives are valuable scaffolds in medicinal chemistry. They are used in the preparation of:

- Pseudopeptidic inhibitors of human sirtuins (SIRT1-3): These compounds have shown antiproliferative properties in cancer cells.[10][18]
- Dual δ/μ opioid receptor agonists: These are investigated for pain management.[10][18]
- Quinolones and Flavones: These classes of compounds possess a broad spectrum of biological activities and are studied for their potential as anticancer agents.[19]

The relationship between the starting material and its potential therapeutic applications is illustrated below.



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Caption: Key applications of 2-Aminoacetophenone HCl in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling **2-Aminoacetophenone hydrochloride**. The compound is classified as an irritant and can cause eye, skin, and respiratory tract irritation.[1][20]

Table 3: Hazard and Precautionary Information

Category	Information	Reference(s)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[20]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.	[20]
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves, and appropriate protective clothing are required. Use a respirator if dust is generated.	[1][12]
First Aid	Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]Skin: Flush skin with plenty of water for at least 15 minutes.[1]Inhalation: Move to fresh air.[1]Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]	
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area. Refrigeration is recommended.	[1][8][12]
Incompatibilities	Strong oxidizing agents, strong acids.	[1]

Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[\[1\]](#)[\[12\]](#) All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[\[20\]](#)

Conclusion

2-Aminoacetophenone hydrochloride (CAS 5468-37-1) is a compound of significant utility in the fields of organic synthesis and pharmaceutical development. Its well-defined physicochemical properties and established synthesis protocols, such as the Delepine reaction, make it an accessible and reliable intermediate. Its critical role in the production of Ubenimex underscores its importance in modern medicine. For researchers and developers, a comprehensive understanding of its synthesis, analytical characterization, and safe handling practices is essential for leveraging its full potential as a versatile chemical building block. This guide has consolidated this critical information to serve as a valuable technical resource for the scientific community.

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